molecular formula C20H15ClFNO6S B306978 (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Cat. No. B306978
M. Wt: 451.9 g/mol
InChI Key: BMPYDMMMMLFFFD-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, also known as CFT-1, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid binds to PPARγ and induces conformational changes that lead to the recruitment of coactivators and the activation of downstream target genes.
Biochemical and Physiological Effects:
(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to have several biochemical and physiological effects. In diabetes, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid improves glucose tolerance, insulin sensitivity, and reduces blood glucose levels by increasing glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. In cancer, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.

Advantages and Limitations for Lab Experiments

(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and optimize its therapeutic potential.

Future Directions

There are several future directions for the research on (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. Firstly, further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be modified to improve its pharmacokinetic properties such as bioavailability, half-life, and tissue distribution. Thirdly, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be tested in preclinical and clinical trials to evaluate its safety and efficacy in humans. Fourthly, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be tested in combination with other drugs to enhance its therapeutic potential and reduce the risk of drug resistance. Lastly, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be tested in different animal models and disease models to evaluate its potential therapeutic applications in various diseases.
Conclusion:
(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. It acts through the activation of PPARγ and has several biochemical and physiological effects. (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has several advantages for lab experiments but also has some limitations. There are several future directions for the research on (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, including further research on its mechanism of action, optimization of its therapeutic potential, modification of its pharmacokinetic properties, testing in preclinical and clinical trials, testing in combination with other drugs, and testing in different animal models and disease models.

Synthesis Methods

(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be synthesized by a multistep process involving the reaction of 4-fluorobenzylamine with ethyl 2-chloro-4-(6-methoxyphenoxy)acetate, followed by the reaction with thiosemicarbazide and chloroacetyl chloride. The final product is obtained after the reaction with sodium methoxide. The purity and yield of (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. In diabetes, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to improve glucose tolerance, insulin sensitivity, and reduce blood glucose levels. In cancer, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, (2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Molecular Formula

C20H15ClFNO6S

Molecular Weight

451.9 g/mol

IUPAC Name

2-[2-chloro-4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H15ClFNO6S/c1-28-15-7-12(6-14(21)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-11-2-4-13(22)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b16-8-

InChI Key

BMPYDMMMMLFFFD-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC(=O)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC(=O)O

Origin of Product

United States

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